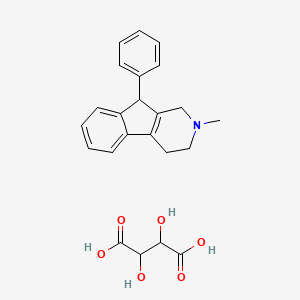
H-D-Phe-pip-arg-pna
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It mimics the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate of thrombin.
- Thrombin is a serine protease involved in blood clotting and plays a crucial role in the coagulation cascade.
S-2238: ) is a synthetic compound designed as a substrate for thrombin.
Preparation Methods
Synthetic Routes: S-2238 can be synthesized using chemical methods. The exact synthetic route may vary, but it typically involves coupling the amino acids phenylalanine (Phe), pipecolic acid (Pip), and arginine (Arg) with p-nitroaniline (pNA).
Industrial Production: Information on large-scale industrial production methods for S-2238 is limited.
Chemical Reactions Analysis
Substrate for Thrombin: S-2238 is specifically hydrolyzed by thrombin, releasing a colored product (p-nitroaniline, pNA).
Detection: The liberated pNA can be detected at 405 nm wavelength.
Common Reagents: Thrombin itself acts as the catalyst, and the substrate contains the amino acid sequence H-D-Phe-Pip-Arg-pNA.
Major Products: The major product is pNA, which provides a measurable signal for thrombin activity.
Scientific Research Applications
Thrombin Concentration Measurement: S-2238 is used to detect thrombin concentration in blood samples.
Laboratory Research: It finds applications in laboratory science, including in vitro diagnostics and pharmaceutical quality control.
Not for Clinical Use: S-2238 is not intended for clinical diagnosis or therapeutic purposes.
Mechanism of Action
Thrombin Inhibition: S-2238 serves as a substrate for thrombin, allowing researchers to assess thrombin activity.
Molecular Targets: Thrombin itself is a key player in blood clotting, converting fibrinogen to fibrin and promoting clot formation.
Pathways Involved: Thrombin is part of the coagulation cascade, interacting with various factors and platelets.
Comparison with Similar Compounds
Uniqueness: S-2238’s uniqueness lies in its specific design for thrombin detection.
Similar Compounds: While S-2238 is tailored for thrombin, other chromogenic substrates exist for different proteases (e.g., factor Xa, plasmin).
Remember that S-2238 is primarily used in research settings and not as a therapeutic agent. If you need further information or have specific questions, feel free to ask!
Properties
CAS No. |
64815-81-2 |
|---|---|
Molecular Formula |
C27H36N8O5 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |
InChI Key |
YDMBNDUHUNWWRP-VJBWXMMDSA-N |
SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FXR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















